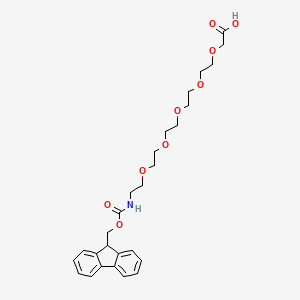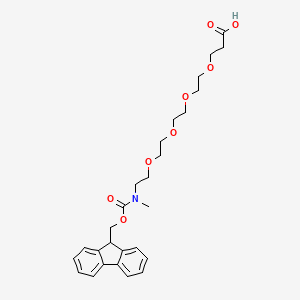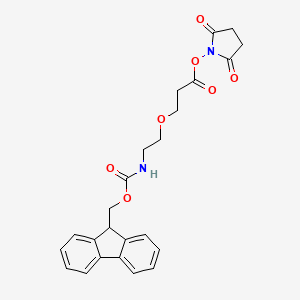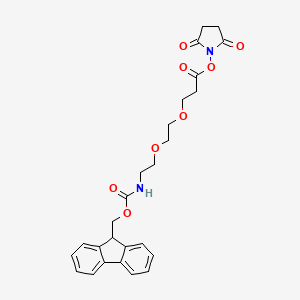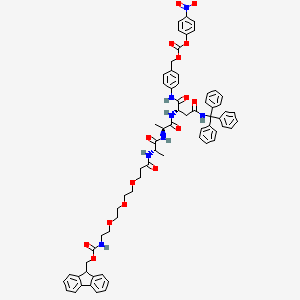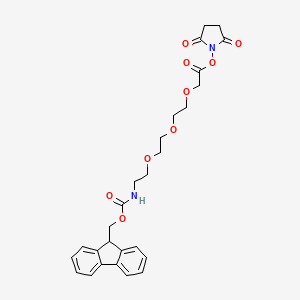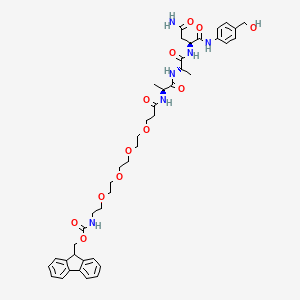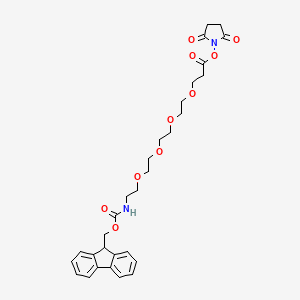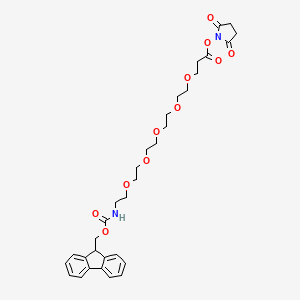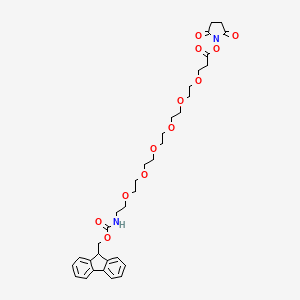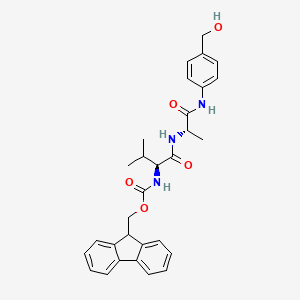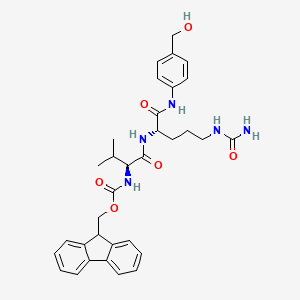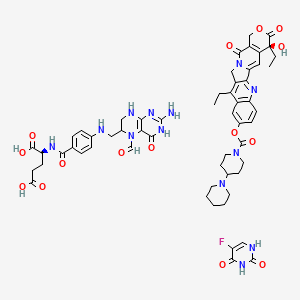![molecular formula C26H26ClFN6O2 B607585 6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one CAS No. 1926204-95-6](/img/structure/B607585.png)
6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
G-9791 is a potent and selective group-I PAK (pan-PAK1/2/3) inhibitor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The compound has been synthesized and evaluated for its potential as an anticancer and anti-5-lipoxygenase agent. A study details the synthesis of related pyrazolopyrimidines derivatives and their screening for cytotoxic and 5-lipoxygenase inhibition activities, highlighting the importance of structure-activity relationships (Rahmouni et al., 2016).
Antitumor Activity
Another significant application is in antitumor activities. Research has been conducted on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines (Hafez & El-Gazzar, 2017).
Biocidal Properties
Compounds related to this chemical structure have shown excellent biocidal properties against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).
Antianaphylactic Activity
In the realm of immunology, synthesized substances with similar structures have exhibited antianaphylactic activity, underscoring their potential in treating allergic reactions and related conditions (Wagner et al., 1993).
Intermediate in Antitumor Drugs
This compound is also an important intermediate in many antitumor drugs, particularly in the synthesis of small molecular inhibitors for cancer treatment (Gan et al., 2021).
Inhibitor of Transcription Factors
It has been studied as an inhibitor of NF-kappaB and AP-1 gene expression, with potential implications for improving oral bioavailability in pharmaceutical applications (Palanki et al., 2000).
Anticancer Agent Potential
Further research has been done on pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative effect against human cancer cell lines, identifying potential anticancer agents (Mallesha et al., 2012).
Eigenschaften
CAS-Nummer |
1926204-95-6 |
|---|---|
Produktname |
6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one |
Molekularformel |
C26H26ClFN6O2 |
Molekulargewicht |
508.98 |
IUPAC-Name |
6-(2-Chloro-4-(3-methyl-2-oxopyridin-1(2H)-yl)phenyl)-8-(2-(3-fluoro-1-methylazetidin-3-yl)ethyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one |
InChI |
InChI=1S/C26H26ClFN6O2/c1-16-5-4-9-33(23(16)35)18-6-7-19(21(27)12-18)20-11-17-13-30-25(29-2)31-22(17)34(24(20)36)10-8-26(28)14-32(3)15-26/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H,29,30,31) |
InChI-Schlüssel |
KHDMDYBLHAGOQS-UHFFFAOYSA-N |
SMILES |
O=C1C(C2=CC=C(N3C=CC=C(C)C3=O)C=C2Cl)=CC4=CN=C(NC)N=C4N1CCC5(F)CN(C)C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
G-9791; G 9791; G9791; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



